1-(3-CHLOROPHENYL)-5-{(E)-1-[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE
Overview
Description
1-(3-CHLOROPHENYL)-5-{(E)-1-[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE is a complex organic compound that features a combination of chlorophenyl, pyrrole, and thioxodihydropyrimidinedione moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-CHLOROPHENYL)-5-{(E)-1-[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE typically involves multi-step organic reactions. The starting materials often include substituted anilines, pyrrole derivatives, and thiourea. The reaction conditions may involve:
Condensation reactions: Combining the aniline and pyrrole derivatives under acidic or basic conditions.
Cyclization: Forming the pyrimidinedione ring through intramolecular cyclization.
Chlorination: Introducing chlorine atoms using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for such complex compounds may involve:
Batch processing: Conducting reactions in controlled batches to ensure purity and yield.
Continuous flow synthesis: Utilizing continuous flow reactors for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1-(3-CHLOROPHENYL)-5-{(E)-1-[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Chlorine, nitric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a pharmaceutical agent.
Medicine: Exploring its therapeutic potential for treating diseases.
Industry: Utilizing its unique chemical properties in materials science and engineering.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets and pathways. This could include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- **1-(3-CHLOROPHENYL)-5-{(E)-1-[1-(4-METHOXYPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE
- **1-(3-CHLOROPHENYL)-5-{(E)-1-[1-(4-FLUOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE
Uniqueness
The uniqueness of 1-(3-CHLOROPHENYL)-5-{(E)-1-[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(5E)-1-(3-chlorophenyl)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2N3O2S/c22-13-6-8-15(9-7-13)25-10-2-5-16(25)12-18-19(27)24-21(29)26(20(18)28)17-4-1-3-14(23)11-17/h1-12H,(H,24,27,29)/b18-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNVVUNVNKTWDM-LDADJPATSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)Cl)C(=O)NC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C/C3=CC=CN3C4=CC=C(C=C4)Cl)/C(=O)NC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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